Retosiban works by targeting the oxytocin receptor. Oxytocin is a hormone that stimulates uterine contractions. By blocking the oxytocin receptor, retosiban aims to relax the uterus and delay labor. This mechanism differs from some currently used tocolytic therapies, which target other pathways involved in uterine contractions.
Several clinical trials have been conducted to evaluate the efficacy and safety of retosiban in treating sPTL.
This randomized, double-blind, placebo-controlled Phase III trial investigated the effectiveness of retosiban in prolonging pregnancy and improving neonatal outcomes. The study compared retosiban with a placebo in women experiencing sPTL between 24 and 34 weeks of gestation. The results of this trial are yet to be published ().
This trial compared the effectiveness of retosiban with atosiban, a currently used tocolytic drug, in delaying preterm delivery. While the study findings suggested retosiban might be as effective as atosiban, further research is needed to confirm these results ().